

Application Notes and Protocols: Strontium Formate in Organic Synthesis

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Compound of Interest		
Compound Name:	Strontium formate	
Cat. No.:	B1222629	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and guidelines for the use of **strontium formate** as a versatile reagent in organic synthesis. The primary application detailed is its use as a hydrogen donor in catalytic transfer hydrogenation reactions for the reduction of various functional groups. A potential application in N-formylation is also discussed.

Application Note 1: Catalytic Transfer Hydrogenation using Strontium Formate

Introduction:

Catalytic transfer hydrogenation (CTH) is a powerful and operationally simple method for the reduction of various functional groups in organic synthesis. This technique avoids the need for gaseous hydrogen and high-pressure equipment, making it a safer and more convenient alternative to traditional catalytic hydrogenation. Formate salts, in the presence of a transition metal catalyst such as palladium on carbon (Pd/C), serve as excellent in-situ sources of hydrogen. While ammonium and sodium formates are commonly employed, **strontium formate**, Sr(HCOO)₂, is expected to exhibit similar reactivity due to the chemical equivalence of the formate anion, which is the active hydrogen-donating species.

Principle:



In the presence of a catalyst (e.g., Pd/C), **strontium formate** decomposes to release hydrogen gas, which is then immediately consumed in the hydrogenation of a substrate. The overall reaction involves the transfer of hydrogen from the formate salt to the organic molecule.

Applications:

This method is applicable to a wide range of reductions, including:

- Reduction of nitroarenes to anilines.
- Reduction of aldehydes and ketones to alcohols.
- Hydrogenolysis of benzyl ethers and esters.
- Reduction of alkenes and alkynes to alkanes.

Advantages:

- Safety: Avoids the use of flammable and explosive hydrogen gas.
- Convenience: Reactions can be carried out using standard laboratory glassware at atmospheric pressure.
- Selectivity: Can often provide better chemoselectivity compared to other reduction methods.
- Mild Conditions: Reactions are typically performed under neutral or near-neutral pH and at moderate temperatures.

Experimental Protocol: General Procedure for the Reduction of a Nitroarene to an Aniline

Materials:

- Nitroarene substrate
- Strontium formate [Sr(HCOO)2]
- 10% Palladium on carbon (Pd/C) catalyst (50% wet)



- Methanol (MeOH) or Ethanol (EtOH)
- Diatomaceous earth (e.g., Celite®)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer/hotplate
- Standard glassware for workup and purification

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the
 nitroarene substrate (1.0 mmol), strontium formate (3.0-5.0 mmol), and the solvent (e.g.,
 methanol, 20 mL).
- Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol% of Pd relative to the substrate). Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.
- Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion of the reaction (typically 1-4 hours), cool the mixture to room temperature.
- Filtration: Dilute the reaction mixture with additional solvent (e.g., methanol or ethyl acetate) and filter through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake thoroughly with the solvent.
- Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude aniline can be purified by column chromatography, recrystallization, or distillation.

Table 1: Representative Examples of Catalytic Transfer Hydrogenation using Formate Salts

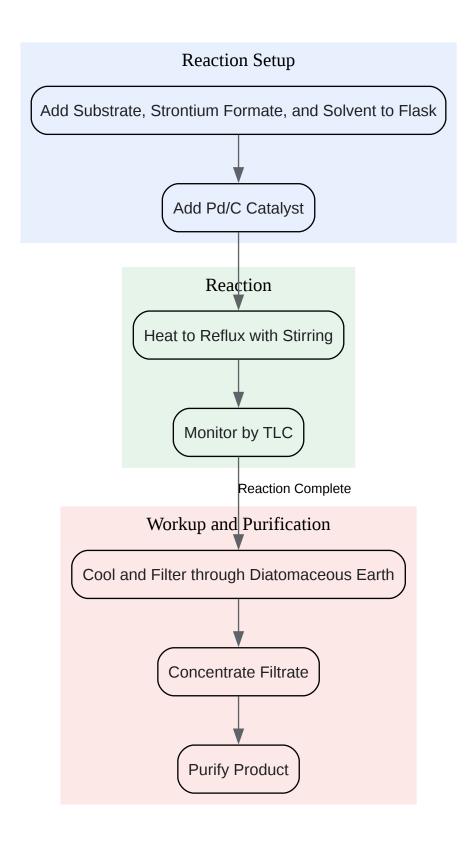


Entry	Substra te	Product	Hydrog en Donor	Catalyst	Solvent	Time (h)	Yield (%)
1	Nitrobenz ene	Aniline	Ammoniu m Formate	10% Pd/C	МеОН	1	>95
2	4- Nitroacet ophenon e	4- Aminoac etopheno ne	Sodium Formate	10% Pd/C	EtOH	2	92
3	Cinnamal dehyde	Cinnamyl alcohol	Ammoniu m Formate	10% Pd/C	МеОН	3	88
4	Benzyl benzoate	Toluene + Benzoic Acid	Ammoniu m Formate	10% Pd/C	EtOH	4	>90

Note: The data in this table is based on reactions using ammonium and sodium formate as representative examples. Similar results are anticipated with **strontium formate** under optimized conditions.

Diagram 1: Workflow for Catalytic Transfer Hydrogenation





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Caption: General experimental workflow for catalytic transfer hydrogenation.



Diagram 2: Proposed Mechanism of Hydrogen Generation from Strontium Formate



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Caption: Proposed mechanism of in-situ hydrogen generation.

Application Note 2: Potential Use of Strontium Formate in N-Formylation of Amines

Introduction:

N-formylated amines are important intermediates in organic synthesis and are present in many biologically active compounds. While formic acid is a common reagent for N-formylation, its handling can be challenging due to its corrosive nature. The in-situ generation of formic acid from a stable salt like **strontium formate** presents a potentially safer and more convenient alternative.

Principle:

In the presence of a stronger acid (e.g., a solid acid catalyst or a stoichiometric amount of a mineral acid), **strontium formate** can be protonated to generate formic acid in the reaction medium. The in-situ generated formic acid can then react with a primary or secondary amine to yield the corresponding N-formyl derivative.

Note: This application is currently hypothetical and based on established chemical principles. Experimental validation is required.

Proposed Experimental Protocol: N-Formylation of an Aniline

Materials:

Aniline substrate



- Strontium formate [Sr(HCOO)2]
- Solid acid catalyst (e.g., Amberlyst-15) or a stoichiometric amount of a strong acid (e.g., p-toluenesulfonic acid)
- Toluene or other suitable aprotic solvent
- Dean-Stark apparatus (for azeotropic removal of water)
- Round-bottom flask
- Magnetic stirrer/hotplate

Procedure:

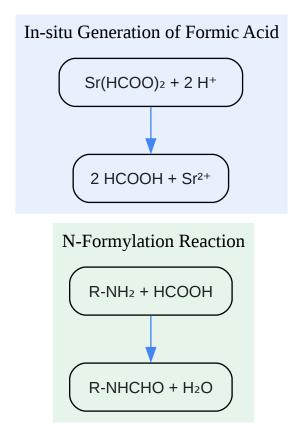
- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aniline substrate (1.0 mmol), **strontium formate** (1.5 mmol), and the solid acid catalyst (e.g., 0.2 g of Amberlyst-15).
- Solvent Addition: Add toluene (20 mL) to the flask.
- Reaction: Heat the reaction mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC.
- Workup: After completion, cool the reaction mixture and filter to remove the solid acid catalyst.
- Purification: Wash the catalyst with toluene. Combine the organic filtrates and concentrate under reduced pressure. The crude N-formylated product can be purified by column chromatography or recrystallization.

Table 2: Expected Products from N-Formylation of Various Amines



Entry	Amine Substrate	Expected Product
1	Aniline	N-Phenylformamide
2	Benzylamine	N-Benzylformamide
3	Morpholine	4-Formylmorpholine
4	Diethylamine	N,N-Diethylformamide

Diagram 3: Proposed Reaction Scheme for N-Formylation



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